molecular formula C28H27N3O4S B2907902 3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 689771-17-3

3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2907902
CAS No.: 689771-17-3
M. Wt: 501.6
InChI Key: KTYJVCLDOBVZIC-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure This compound is notable for its diverse functional groups, including methoxyphenyl, morpholine, phenacylsulfanyl, and quinazolinone moieties

Preparation Methods

The synthesis of 3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves multistep organic synthesis. The process may include the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions where morpholine is introduced to the quinazolinone core.

    Incorporation of the Phenacylsulfanyl Group: This step may involve the reaction of phenacyl chloride with a thiol derivative to form the phenacylsulfanyl moiety.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The phenacylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at different sites, such as the quinazolinone core or the phenacylsulfanyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Scientific Research Applications

3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one include:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may have different substituents, leading to varied biological activities.

    Morpholine-Containing Compounds: These compounds feature the morpholine ring and are known for their pharmacological properties.

    Phenacylsulfanyl Derivatives: These compounds contain the phenacylsulfanyl group and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in the combination of these functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-phenacylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-34-23-10-7-20(8-11-23)18-31-27(33)24-17-22(30-13-15-35-16-14-30)9-12-25(24)29-28(31)36-19-26(32)21-5-3-2-4-6-21/h2-12,17H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYJVCLDOBVZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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